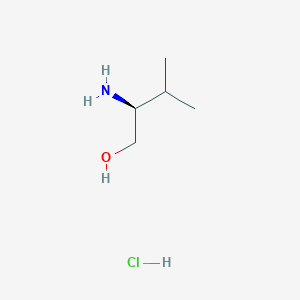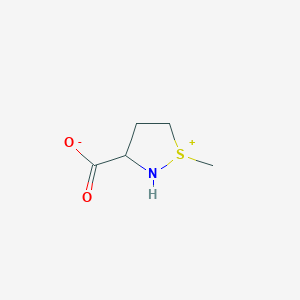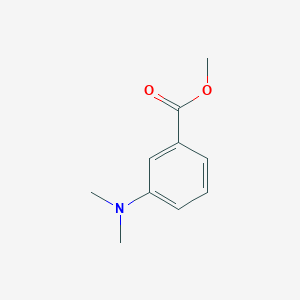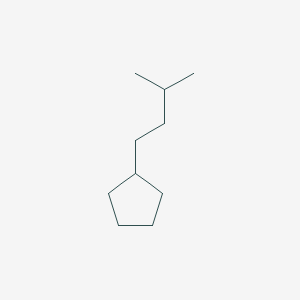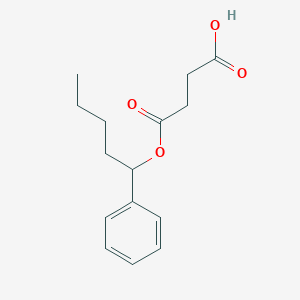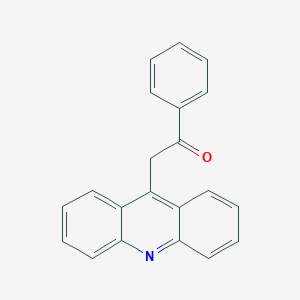
2-Acridin-9-yl-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acridin-9-yl-1-phenylethanone, also known as acridinyl phenylethanone, is a synthetic organic compound that belongs to the acridine family. This compound has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Mecanismo De Acción
The mechanism of action of 2-Acridin-9-yl-1-phenylethanone is not fully understood, but it is believed to involve the intercalation of the acridine moiety into the DNA helix, leading to the disruption of DNA replication and transcription. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Acridin-9-yl-1-phenylethanone can induce DNA damage and inhibit cell proliferation in cancer cells. This compound has also been shown to have antimicrobial activity against various bacterial and fungal strains. In addition, 2-Acridin-9-yl-1-phenylethanone has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 2-Acridin-9-yl-1-phenylethanone is its fluorescent properties, which make it a useful tool for the detection of DNA and RNA. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of this compound is its potential toxicity, particularly at high concentrations. Researchers must take precautions when handling this compound and use appropriate safety measures.
Direcciones Futuras
There are several potential future directions for research on 2-Acridin-9-yl-1-phenylethanone. One area of interest is the development of more efficient synthesis methods that can increase the yield and purity of the product. Another area of interest is the exploration of the potential applications of this compound in the treatment of various diseases, particularly cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 2-Acridin-9-yl-1-phenylethanone involves the condensation reaction between acridine and acetophenone in the presence of a strong base such as potassium hydroxide. This reaction results in the formation of a yellow crystalline solid that can be purified through recrystallization. The yield of this reaction is typically around 50%, and the purity of the product can be confirmed through various analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
2-Acridin-9-yl-1-phenylethanone has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of biochemistry, where it has been used as a fluorescent probe for the detection of DNA and RNA. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.
Propiedades
Número CAS |
15539-52-3 |
|---|---|
Nombre del producto |
2-Acridin-9-yl-1-phenylethanone |
Fórmula molecular |
C21H15NO |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
2-acridin-9-yl-1-phenylethanone |
InChI |
InChI=1S/C21H15NO/c23-21(15-8-2-1-3-9-15)14-18-16-10-4-6-12-19(16)22-20-13-7-5-11-17(18)20/h1-13H,14H2 |
Clave InChI |
WPMASNKNIMSMKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC2=C3C=CC=CC3=NC4=CC=CC=C42 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



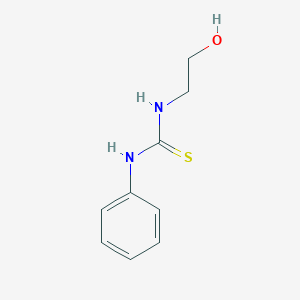
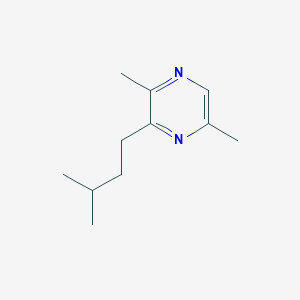

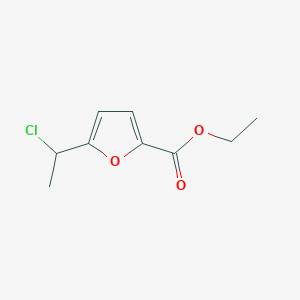
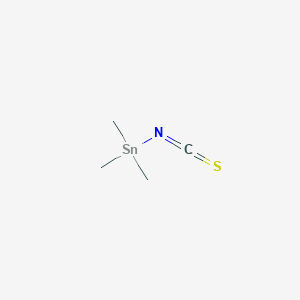

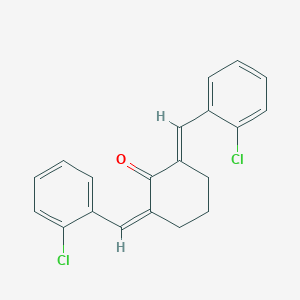
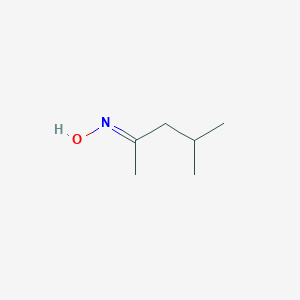
acetic acid](/img/structure/B90747.png)
